N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound “N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring. The benzothiazole ring is substituted with a methoxy group at the 6-position and a carboxamide group. Additionally, it contains a benzothiophene ring substituted with a nitro group at the 5-position.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and benzothiophene rings, introduction of the methoxy, nitro, and carboxamide groups, and finally coupling of the two rings. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the nitro group is electron-withdrawing and could make the benzothiophene ring more susceptible to electrophilic aromatic substitution. The carboxamide group could participate in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting and boiling points, solubility in various solvents, stability, and reactivity.Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. These compounds, including those with methoxy, nitro, and carboxamide groups, are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Such a broad spectrum of activities, with less toxic effects in certain derivatives, underscores the importance of benzothiazole scaffolds in drug development (Bhat & Belagali, 2020).
Benzothiazole in Advanced Materials
Beyond pharmaceuticals, benzothiazole derivatives find applications in material science due to their unique chemical properties. These compounds can be used in the development of novel materials, sensors, and organic semiconductors, leveraging their electronic and photophysical properties. Research in this area aims to exploit the stability and functional versatility of benzothiazole rings to create advanced materials with specific desired characteristics.
Benzothiazole in Chemical Synthesis
The unique reactivity of benzothiazole derivatives, including those with specific substituents like methoxy and nitro groups, makes them valuable intermediates in organic synthesis. They serve as building blocks for synthesizing more complex molecules, demonstrating their versatility in constructing pharmacologically active heterocycles and other bioactive molecules. This aspect highlights the compound's role in facilitating the design and synthesis of new drugs and chemical entities (Zhilitskaya, Shainyan, & Yarosh, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or biological activity.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific experimental data and literature would be required. If you have any specific questions or need further information, feel free to ask!
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-24-11-3-4-12-14(8-11)26-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)25-15/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICPXBYMUYMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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